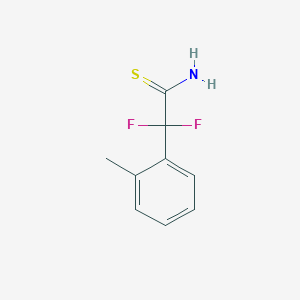
3-(2-Aminoethyl)-2-methyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-2-methyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyloxolan-3-ol typically involves the reaction of 2-methyloxolane with an aminoethyl group under controlled conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-2-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-(2-Aminoethyl)-2-methyloxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 3-(2-Aminoethyl)-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors, influencing biochemical pathways, and modulating biological activities. The exact pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Tryptamine: Shares structural similarities with 3-(2-Aminoethyl)-2-methyloxolan-3-ol and is known for its role as a neurotransmitter.
Serotonin: Another compound with a similar aminoethyl group, involved in various physiological processes.
Melatonin: Structurally related and plays a key role in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its specific oxolane ring structure combined with the aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6-7(9,2-4-8)3-5-10-6/h6,9H,2-5,8H2,1H3 |
InChI 键 |
GYOHQOVRNKFXRE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


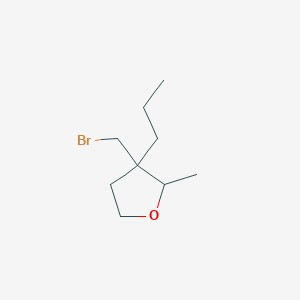
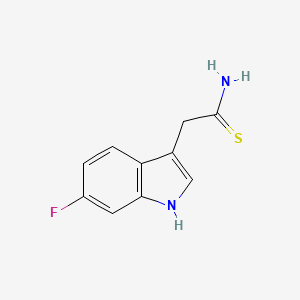
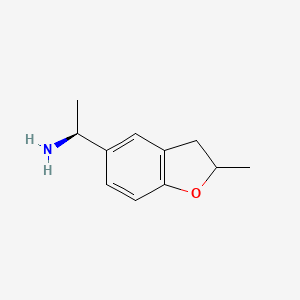
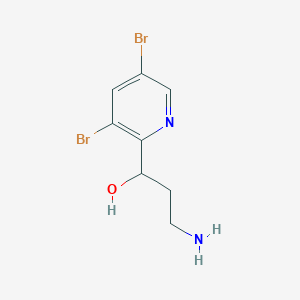
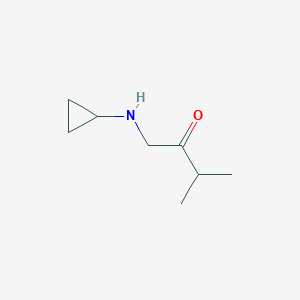
![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)

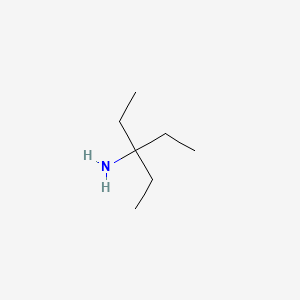
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)
![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
